
5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene is a compound with the CAS Number: 1370025-61-8 . It has a molecular weight of 287.05 . The IUPAC name for this compound is 4-bromo-2-fluoro-6-(trifluoromethyl)phenyl ethyl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrF4O/c1-2-15-8-6(9(12,13)14)3-5(10)4-7(8)11/h3-4H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene are not available, similar compounds are often used in the preparation of other complex organic molecules .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . and should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Organometallic Synthesis
One study discusses 1-Bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for organometallic synthesis. This compound was selectively prepared and used in synthetically useful reactions via organometallic intermediates. This suggests that similar bromo-trifluoromethyl benzene derivatives, like the compound , could be used in the synthesis of complex organometallic structures for various applications in materials science and catalysis (Porwisiak & Schlosser, 1996).
Polymer Chemistry
Research on novel copolymers involving the synthesis and copolymerization of halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates indicates the potential for bromo-fluoro-trifluoromethyl benzene derivatives to be used in the development of new polymeric materials. These materials were synthesized and characterized, showing potential for the creation of polymers with unique properties, which could be applicable in coatings, adhesives, and other materials science applications (Hussain et al., 2019).
Synthesis of Fluorinated Aromatics
Another study highlights the preparation of fluorine-containing phenylacetylenes using a method that could potentially be adapted for the synthesis of fluorinated derivatives of the compound of interest. This research opens up pathways for the synthesis of aromatic compounds with fluorine and trifluoromethyl groups, which are valuable in medicinal chemistry and agrochemical research due to their impact on the biological activity of molecules (Kodaira & Okuhara, 1988).
Nucleophilic Trifluoromethylation
The use of (trifluoromethyl)trimethylsilane in ionic liquids for nucleophilic trifluoromethylation reactions showcases another potential application area. This research demonstrates how trifluoromethyl groups can be introduced into organic molecules, suggesting that similar strategies might be applicable for incorporating trifluoromethyl groups into halogenated benzene derivatives for the development of pharmaceuticals and agrochemicals with enhanced properties (Kim & Shreeve, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-2-15-7-4-5(10)3-6(8(7)11)9(12,13)14/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSGCJDRUDHFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-ethoxy-2-fluoro-3-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2797977.png)

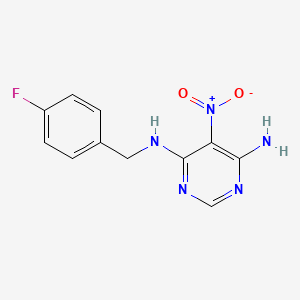
![[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2797983.png)
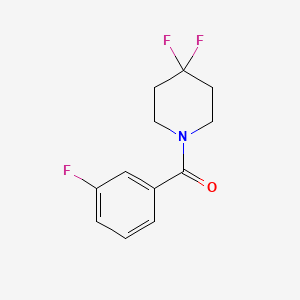
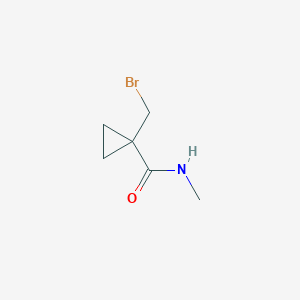
![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)
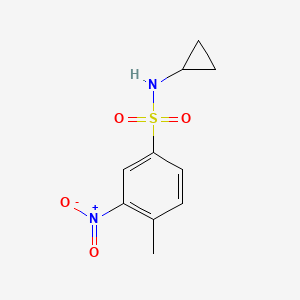
![N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide](/img/structure/B2797992.png)

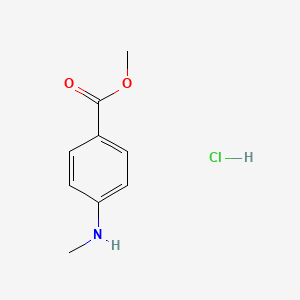
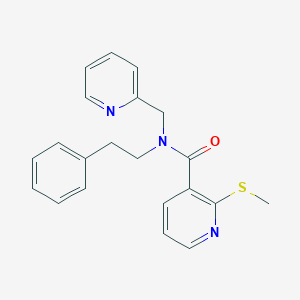
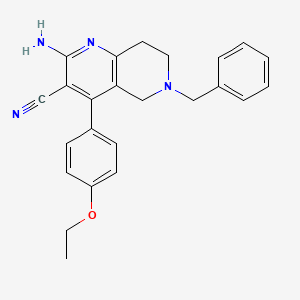
![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)